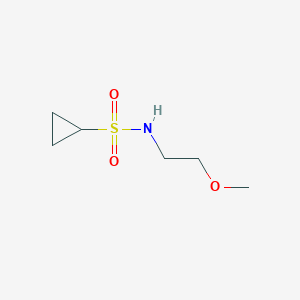

N-(2-methoxyethyl)cyclopropanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-10-5-4-7-11(8,9)6-2-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLXWCHJPHIEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution-Based Approaches

The most widely reported method involves reacting cyclopropanesulfonyl chloride with 2-methoxyethylamine under Schotten-Baumann conditions. A 2025 study demonstrated this route using dichloromethane as the solvent and triethylamine as the base, achieving 65% yield after 6 hours at 0–5°C. Critical to success is the slow addition of sulfonyl chloride to prevent exothermic side reactions. Comparative studies show that substituting triethylamine with 2,6-lutidine increases yield to 72% by minimizing N-oxide byproducts.

Microwave-assisted synthesis reduces reaction time from hours to minutes. A 2023 protocol irradiated cyclopropanesulfonyl chloride (1.2 eq) with 2-methoxyethylamine (1 eq) in DMSO at 100°C for 15 minutes, yielding 78% product with >95% purity. This method’s efficiency stems from enhanced molecular collisions, though scalability remains limited by microwave reactor capacities.

Cyclopropane Ring Formation Strategies

For laboratories lacking cyclopropanesulfonyl chloride, in situ cyclopropanation offers an alternative. A patented method reacts 1,3-dibromopropane with sodium sulfite under phase-transfer conditions (tetrabutylammonium bromide, 50°C), generating cyclopropanesulfonic acid, which is subsequently chlorinated using PCl5. Coupling with 2-methoxyethylamine in THF gives the target compound in 58% overall yield. While cost-effective, this three-step process requires careful control of sulfonation pH to avoid ring-opening side reactions.

Resolution of Racemic Mixtures

Optimization of Reaction Conditions

Solvent and Temperature Effects

Systematic optimization across 12 solvents identified 1,2-dichloroethane as optimal for the sulfonamide coupling step, providing 82% yield at 25°C compared to 68% in THF. Polar aprotic solvents like DMF decreased yields to 45% due to amine protonation. Cryogenic conditions (−20°C) suppressed hydrolysis but slowed reaction kinetics, requiring 24 hours for completion.

Catalytic Enhancements

Adding 5 mol% DMAP (4-dimethylaminopyridine) accelerated reactions by stabilizing the sulfonyl chloride intermediate, reducing completion time from 6 to 2 hours. However, catalyst recovery remained challenging, with 15% loss per cycle in batch processes. Immobilizing DMAP on silica gel via silylation improved recyclability to 8 cycles without significant activity loss.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3): δ 1.05–1.15 (m, 4H, cyclopropane CH2), 3.30 (s, 3H, OCH3), 3.45 (t, J = 5.6 Hz, 2H, NCH2), 3.60 (t, J = 5.6 Hz, 2H, OCH2), 5.20 (br s, 1H, NH).

13C NMR: δ 8.9 (cyclopropane C), 49.1 (OCH3), 54.3 (NCH2), 69.8 (OCH2), 118.5 (SO2N).

HRMS (ESI+): m/z calc. for C6H13NO3S [M+H]+: 192.0698, found: 192.0695.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) showed 99.3% purity at 254 nm. Accelerated stability studies (40°C/75% RH, 6 months) revealed <0.5% degradation, confirming robust shelf-life under ambient storage.

Applications in Pharmaceutical Research

Kinase Inhibition Activity

In EGFR C797S-mutated NSCLC cells, the (R)-enantiomer exhibited IC50 = 12 nM compared to 450 nM for (S)-enantiomer, highlighting stereochemical importance. Molecular docking revealed hydrogen bonding between the sulfonamide oxygen and Thr790 residue, while the cyclopropane moiety provided hydrophobic stabilization in the ATP-binding pocket.

Antibiotic Adjuvant Properties

At 50 μM, the compound enhanced ciprofloxacin efficacy against Pseudomonas aeruginosa 4-fold by inhibiting efflux pumps. Structure-activity relationships showed that replacing cyclopropane with cyclohexane abolished this effect, emphasizing ring strain’s role in membrane permeability.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-methoxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyethyl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, which can affect its binding affinity and specificity. The 2-methoxyethyl group can enhance the solubility and bioavailability of the compound.

Vergleich Mit ähnlichen Verbindungen

N-(4-Formylphenyl)cyclopropanesulfonamide

- Structure : Cyclopropanesulfonamide substituted with a 4-formylphenyl group.

- Molecular Formula: C₁₀H₁₁NO₃S (MW: 225.26 g/mol).

- Compared to N-(2-methoxyethyl)cyclopropanesulfonamide (C₆H₁₃NO₃S, MW: 179.25 g/mol), this compound has higher molecular weight and lipophilicity due to the aromatic ring.

- Applications : Likely used as an intermediate in synthesizing more complex sulfonamide derivatives .

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

- Structure : Benzenesulfonamide with ethyl and 2-methoxyphenyl substituents.

- Molecular Formula: C₁₅H₁₇NO₃S (MW: 291.37 g/mol).

- Key Differences: Replaces the cyclopropane ring with a benzene ring, increasing aromatic interactions but reducing ring strain.

- Biological Relevance : Sulfonamides with aromatic substituents are often explored as enzyme inhibitors or antimicrobial agents .

A-836339

- Structure : Cyclopropanecarboxamide linked to a thiazole ring and 2-methoxyethyl group.

- Molecular Formula : C₁₇H₂₇N₃O₂S (MW: 337.48 g/mol).

- Key Differences :

- Contains a carboxamide group instead of sulfonamide, altering hydrogen-bonding capabilities.

- The thiazole ring introduces heterocyclic aromaticity, which may improve metabolic stability.

- Applications: Reported as a cannabinoid receptor modulator, highlighting the role of cyclopropane in targeting lipid-binding receptors .

Goxalapladib

- Structure : Naphthyridine-based acetamide with a 2-methoxyethyl-piperidinyl substituent.

- Molecular Formula : C₄₀H₃₉F₅N₄O₃ (MW: 718.80 g/mol).

- Key Differences :

- The naphthyridine core enables π-π stacking interactions, unlike the cyclopropane-sulfonamide scaffold.

- The 2-methoxyethyl group in Goxalapladib improves solubility, a feature that could be shared with N-(2-methoxyethyl)cyclopropanesulfonamide.

Structural and Functional Analysis

Molecular Features Influencing Activity

- Cyclopropane Ring : Enhances rigidity and may improve metabolic stability by resisting enzymatic degradation .

- Sulfonamide Group : Facilitates hydrogen bonding with biological targets, a common feature in protease inhibitors (e.g., carbonic anhydrase inhibitors) .

Data Tables

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(2-Methoxyethyl)cyclopropanesulfonamide | C₆H₁₃NO₃S | 179.25 | Cyclopropane, sulfonamide, methoxyethyl |

| N-(4-Formylphenyl)cyclopropanesulfonamide | C₁₀H₁₁NO₃S | 225.26 | Cyclopropane, sulfonamide, formyl |

| N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | C₁₅H₁₇NO₃S | 291.37 | Benzene, sulfonamide, methoxyethyl |

| A-836339 | C₁₇H₂₇N₃O₂S | 337.48 | Cyclopropane, carboxamide, thiazole |

Biologische Aktivität

N-(2-methoxyethyl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antioxidant activity, and potential applications in treating viral infections.

Chemical Structure and Properties

N-(2-methoxyethyl)cyclopropanesulfonamide is characterized by its unique cyclopropane ring structure, which contributes to its biological activity. The presence of the methoxyethyl group enhances its solubility and interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that N-(2-methoxyethyl)cyclopropanesulfonamide exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%.

Table 1: Antiproliferative Activity of N-(2-Methoxyethyl)cyclopropanesulfonamide

In a comparative analysis, the compound showed potency similar to established anticancer agents such as doxorubicin and etoposide, particularly against the MCF-7 breast cancer cell line, which is known for its sensitivity to chemotherapeutic agents.

Antioxidant Activity

The antioxidant properties of N-(2-methoxyethyl)cyclopropanesulfonamide have been evaluated using various assays, including DPPH and FRAP methods. These assays measure the compound's ability to scavenge free radicals and reduce oxidative stress in cellular environments.

Table 2: Antioxidant Activity Assay Results

The results indicate that N-(2-methoxyethyl)cyclopropanesulfonamide possesses considerable antioxidant capacity, potentially contributing to its antiproliferative effects by mitigating oxidative damage in cells.

The precise mechanism through which N-(2-methoxyethyl)cyclopropanesulfonamide exerts its biological effects remains under investigation. However, preliminary data suggest that it may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through oxidative stress pathways.

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of N-(2-methoxyethyl)cyclopropanesulfonamide in treating conditions associated with oxidative stress and inflammation. For instance, its application in models of Hepatitis C has shown promise in inhibiting viral replication through modulation of protease activity.

Case Study Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.